
GLPG1837
説明
GLPG1837 (ABBV-974) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed to treat cystic fibrosis (CF) caused by class III mutations (e.g., G551D) and residual function mutations (e.g., F508del). It functions by increasing the open probability (Po) of CFTR channels, thereby enhancing chloride ion transport . Preclinical studies demonstrate its EC50 values of 3 nM for F508del-CFTR and 339 nM for G551D-CFTR, with higher efficacy than ivacaftor (VX-770) in primary human bronchial epithelial (HBE) cells . This compound exhibits favorable pharmacokinetics (PK), including low clearance (0.32 L/h/kg in dogs) and high oral bioavailability (>100% in dogs), supporting its clinical evaluation .
準備方法
合成経路と反応条件
GLPG-1837の合成は、コア構造の調製から始まり、さまざまな官能基の導入を経て、複数のステップで構成されます。主要なステップには、以下が含まれます。
チエノ[2,3-c]ピランコアの形成: これは、酸性または塩基性条件下で適切な前駆体の環化によって行われます。
ピラゾール環の導入: これは、ヒドラジン誘導体との縮合反応によって達成されます。
工業的製造方法
GLPG-1837の工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率の反応、効率的な精製方法、最終製品の純度と一貫性を確保するための厳しい品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
GLPG-1837は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
科学研究への応用
GLPG-1837は、以下を含むいくつかの科学研究への応用があります。
化学: これは、CFTRポテンシェーターの構造活性相関を研究するためのモデル化合物として使用されます。
生物学: この化合物は、細胞および分子生物学研究で、CFTR調節のメカニズムを理解するために使用されます。
科学的研究の応用
Key Findings from Research Studies
- Potentiation Effects : In vitro studies revealed that GLPG1837 significantly increased ATP-induced currents in CFTR channels, enhancing their activity by over twofold at certain concentrations .
- State-Dependent Binding : The binding affinity of this compound is influenced by the channel's open probability, suggesting a complex mechanism of action that varies depending on the channel's state .
- Efficacy Comparison : When tested against other known CFTR potentiators like Ivacaftor (VX-770), this compound exhibited higher efficacy levels, particularly in specific CFTR mutations such as G551D and S1251N .
Phase 1 and Phase 2 Trials
This compound has undergone extensive clinical testing to evaluate its safety, tolerability, and efficacy:
- Phase 1 Trials : Initial studies demonstrated that this compound was safe and well-tolerated in healthy volunteers, with no significant adverse effects reported at doses up to 2000 mg . The pharmacokinetics indicated rapid absorption and favorable bioavailability when taken with food.
- Phase 2 Trials : The SAPHIRA program explored this compound's effects in cystic fibrosis patients with specific mutations. Results indicated significant improvements in sweat chloride levels and pulmonary function tests, underscoring its potential as a therapeutic option for patients with Class III mutations .
Efficacy in Specific Mutations
The efficacy of this compound has been particularly notable in patients with:
- G551D Mutation : In studies involving bronchial epithelial cells from patients with this mutation, this compound showed an EC50 value of 159 nM, demonstrating strong potentiation capabilities .
- S1251N Mutation : This mutation also responded positively to this compound treatment, with enhanced CFTR activity observed during trials focused on this specific genetic alteration .
Summary of Clinical Trial Results
Study Phase | Patient Group | Dose Range | Key Outcomes |
---|---|---|---|
Phase 1 | Healthy Volunteers | 30 mg - 2000 mg | Safe and well-tolerated; rapid absorption |
Phase 2 | G551D Mutation | Variable | Significant improvement in sweat chloride levels |
Phase 2 | S1251N Mutation | Variable | Enhanced pulmonary function |
In Vitro Potency Comparison
Compound | EC50 (nM) | Efficacy (%) vs. VX-770 |
---|---|---|
This compound | 159 | 173 |
VX-770 | - | 100 |
GLPG2451 | 675 | 147 |
作用機序
GLPG-1837は、CFTRタンパク質上の特定の部位に結合することにより、その活性を高めて、その効果を発揮します。この化合物は、CFTRチャネルの開口確率を高め、細胞膜を介した塩化物イオンの輸送を改善します。 これは、細胞の塩分と水のバランスを回復させ、嚢胞性線維症の症状を軽減するのに役立ちます . 分子標的は、CFTRタンパク質内の特定のアミノ酸残基を含み、関連する経路は、イオン輸送と細胞恒常性です .
類似の化合物との比較
GLPG-1837は、VX-770(イバカフトル)などの他のCFTRポテンシェーターと比較されます。 両方の化合物はCFTR活性を高めますが、GLPG-1837は、特定のCFTR変異に対して改善された効力と選択性を示しました . 類似の化合物には、以下が含まれます。
VX-770(イバカフトル): 嚢胞性線維症の治療に使用される別のCFTRポテンシェーター。
VX-809(ルマカフトル): ポテンシェーターと組み合わせて使用してCFTR機能を高めるCFTRコレクター。
VX-661(テザカフトル): 併用療法で使用される別のCFTRコレクター.
類似化合物との比較
GLPG1837 vs. Ivacaftor (VX-770)
Mechanistic Similarities :
Both this compound and ivacaftor bind to the same transmembrane site in CFTR, stabilizing the open conformation of the channel . Cryo-EM structures confirm overlapping binding pockets at the lipid-protein interface, with hydrogen bonds and hydrophobic interactions critical for drug recognition .- Key Differences: Efficacy: this compound exhibits 30-fold higher Po stimulation for G551D-CFTR compared to ivacaftor . In FRT-W1282X cells, this compound achieves greater CFTR activity at lower doses (EC50: 0.06 µM vs. 0.15 µM for ivacaftor) . Binding Dynamics: this compound binds preferentially to the open state of CFTR, whereas ivacaftor shows state-independent affinity .
Table 1 : Pharmacological Comparison of this compound and Ivacaftor
This compound vs. Novel Potentiators
Z2075279358 ("358") :
GLPG2451 :
Table 2 : Emerging CFTR Potentiators vs. This compound
Synergy with Correctors and Co-Potentiators
Correctors (e.g., GLPG2737) :
Co-Potentiators (e.g., ASP-11) :
Mechanistic Insights from Structural Studies
Cryo-EM Structures :
- This compound and ivacaftor occupy identical binding pockets despite structural dissimilarity, highlighting a conserved therapeutic hotspot .
- Key residues (e.g., F312, Y304) modulate this compound’s effects on channel kinetics, as shown by prolonged open time in F312A-CFTR (1,075 ms vs. 514 ms control) .
Single-Molecule FRET :
Clinical and Therapeutic Implications
Advantages of this compound :
- Superior efficacy in class III mutations and residual function variants.
- Favorable PK profile enabling combination therapies.
- Limitations: Narrower clinical adoption compared to ivacaftor-based regimens. Limited data on long-term safety and resistance mechanisms.
Recommendations :
- Prioritize this compound-derived compounds (e.g., GLPG2451) in next-generation potentiator development.
- Explore synergy with correctors and co-potentiators for severe mutations (e.g., N1303K).
生物活性
GLPG1837 is a novel compound developed by Galapagos NV, primarily aimed at treating cystic fibrosis (CF) by acting as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant research findings.
This compound functions by enhancing the activity of CFTR channels, particularly those with gating mutations such as the G551D mutation. The compound binds to the CFTR protein, promoting its opening and facilitating chloride ion transport across epithelial cells. This mechanism is crucial for restoring normal function in patients with CF, who often suffer from thick mucus accumulation due to defective chloride transport.
Key Findings:
- Binding Site : this compound shares a common binding site with ivacaftor (VX-770), another CFTR potentiator. Studies have shown that this compound can increase the open probability (P_o) of the CFTR channel significantly, enhancing its function in a dose-dependent manner .
- Efficacy Comparison : In experimental settings, this compound demonstrated higher efficacy than ivacaftor, with substantial increases in P_o observed under saturating ATP conditions .
Clinical Studies
Several clinical trials have investigated the safety and efficacy of this compound in patients with CF, particularly those carrying the G551D mutation.
Study Overview:
- Study Design : An open-label, single-arm study enrolled 32 adults with at least one G551D mutation. Participants underwent a washout period from ivacaftor before receiving this compound in increasing doses over several weeks .
- Outcomes Measured :
- Safety : Adverse events were monitored throughout the study.
- Efficacy : Changes in sweat chloride concentrations and forced expiratory volume (FEV1) were primary endpoints.
Results:
- Safety Profile : Adverse events were reported by 53.8% to 76.9% of participants, primarily respiratory issues .
- Efficacy Outcomes :
Data Tables
The following table summarizes key data from clinical studies involving this compound:
Parameter | Baseline | Post-Treatment | Change |
---|---|---|---|
Sweat Chloride (mmol/L) | 97.7 | 68.7 | -29.0 |
FEV1 (% predicted) | 73.3 | 73.1 | +0.0 |
Adverse Events (%) | - | 53.8 - 76.9 | - |
Case Studies
A notable case study involved a patient cohort undergoing treatment with this compound after a washout from ivacaftor, demonstrating that despite an initial decline in lung function during the washout phase, subsequent treatment with this compound effectively restored lung function and reduced sweat chloride levels .
Q & A
Basic Research Questions
Q. How does GLPG1837 modulate CFTR channel gating compared to Ivacaftor, and what structural insights support this mechanism?
Methodological Answer: this compound and Ivacaftor share the same binding site on CFTR, as shown by cryo-EM structures of CFTR-ligand complexes. However, their distinct molecular orientations (e.g., this compound's sulfonamide group vs. Ivacaftor's quinazoline core) result in different stabilization effects on the transmembrane domain (TMD). This compound prolongs the high-FRET state of the NBD dimer in single-molecule FRET (smFRET) experiments, with an EC50 of 0.06 µM in wild-type CFTR . To validate binding site conservation, use mutagenesis (e.g., F312A, F337A) to disrupt key hydrophobic interactions, followed by electrophysiological assays (e.g., patch-clamp) to measure channel open probability (Po) .
Q. What in vitro and ex vivo models are optimal for assessing this compound efficacy in CFTR rescue?
Methodological Answer: Primary human bronchial epithelial (HBE) cells from G551D/F508del patients are the gold standard for functional assays. Measure CFTR-dependent chloride secretion using short-circuit current (ISC) in Ussing chambers, with this compound (EC50 = 17 nM for F508del in HBE cells) applied alongside forskolin (10 µM) to potentiate cAMP signaling . For pharmacokinetic (PK) studies, use murine models (e.g., C57BL/6 mice) to assess clearance rates (1.92 L/h/kg in mice vs. 0.32 L/h/kg in dogs) and oral bioavailability (67% in mice) .
Q. How is this compound’s EC50 determined for specific CFTR mutations, and what factors influence variability?
Methodological Answer: EC50 values are derived from dose-response curves in HEK293 or CFBE41o− cells transfected with mutant CFTR (e.g., G551D, F508del). Use fluorescent membrane potential dyes (e.g., FLIPR) or halide-sensitive probes (e.g., YFP-H148Q/I152L) to quantify ion flux. Variability arises from cell type (e.g., 339 nM EC50 for G551D in HEK293 vs. 181 nM in HBE cells) and assay conditions (e.g., temperature, forskolin pre-treatment) .
Advanced Research Questions
Q. How do interspecies differences in CFTR orthologs impact this compound efficacy, and how can these be addressed in preclinical studies?
Methodological Answer: Zebrafish and chicken CFTR orthologs are this compound-responsive, whereas murine and salmonid orthologs are not. To resolve this, perform sequence alignment to identify critical residues (e.g., transmembrane helix 8/TM8) and use chimeric CFTR constructs in HEK293 cells. For example, zebrafish CFTR requires 10–20 µM this compound for partial activation vs. 3 µM in human CFTR, highlighting species-specific pharmacology .
Q. What experimental strategies reconcile contradictory data on this compound’s effect on NBD dimer stability?
Methodological Answer: smFRET data show this compound reduces high-FRET state duration (indicating destabilized NBD dimer) in ATP-free conditions but enhances it in ATP-bound states. To resolve this paradox, combine smFRET with Markov modeling to analyze dwell times and transition rates under varying ATP/GLPG1837 concentrations. Contrast with Ivacaftor, which shortens NBD dimer decay post-ATP withdrawal .
Q. How can this compound be optimized in combination therapies with CFTR correctors (e.g., ABBV-2222)?
Methodological Answer: Co-administer this compound (0.1 µM) with correctors like ABBV-2222 (EC50 = 5.4 nM) in F508del HBE cells. Use Western blotting to quantify mature CFTR (Band C) and TECC (temperature-corrected electrophysiological) assays to measure functional rescue over 96 hours. Note that this compound does not interfere with corrector potency but requires chronic dosing for sustained activity .
Clinical-Translational Research Questions
Q. What PK/PD parameters from preclinical studies informed this compound’s clinical trial design?
Methodological Answer: Phase I trials (NCT03474029) used twice-daily dosing (800 mg BID) based on dog PK data (t1/2 = 3 hours, bioavailability >100%). Monitor sweat chloride reduction (primary endpoint) and FEV1 in G551D patients, as this compound’s efficacy correlates with CFTR potentiator activity in HBE cells (ΔISC = 10–15 µA/cm² at 1 µM) .
Q. How do structural dynamics of CFTR-GLPG1837 complexes inform next-generation potentiator design?
Methodological Answer: Perform molecular dynamics (MD) simulations on cryo-EM structures (PDB: 6MS2) to identify flexible regions (e.g., TM8, lasso motif) that stabilize the open channel. Validate predictions via alanine scanning mutagenesis and single-channel recordings. Compare with GLPG2451, a once-daily analog derived from this compound’s sulfonamide scaffold .
特性
IUPAC Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGYZMBQPXTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654725-02-6 | |
Record name | GLPG-1837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-1837 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16835 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-1837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。